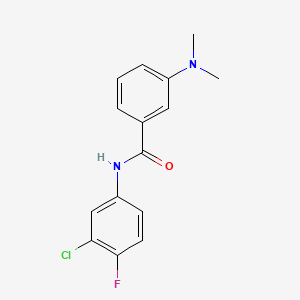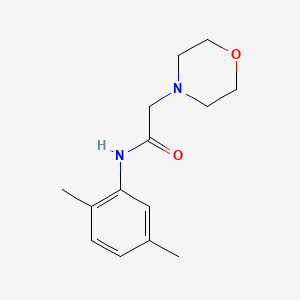![molecular formula C20H28N2O4 B5507156 8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5507156.png)
8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their complex molecular architecture, including spiro and diazaspiro frameworks. These structures are significant in medicinal chemistry due to their potential biological activities and their role in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as illustrated in the work by Li et al. (2014), where trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes were synthesized via a one-pot, multi-component reaction involving barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate (Li et al., 2014). This demonstrates the complexity and the synthetic routes utilized in producing such compounds.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's potential interactions and mechanisms of action. The structural confirmation methods typically include ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis, as demonstrated in the synthesis of related compounds (Ahmed et al., 2012).
Chemical Reactions and Properties
The compound's chemical reactivity and properties can be inferred from related structures, which show a wide range of reactions including cycloadditions, annulations, and substitutions. These reactions are often used to introduce various functional groups or to modify the compound's framework for specific biological activities or physical properties.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure play a significant role in the compound's application and handling. The crystalline and molecular structure of related compounds, such as the work done by Zeng et al. (2021) on a 1,5-dioxaspiro[5.5] derivative, provides insight into the interactions and stability of these molecules (Zeng et al., 2021).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A number of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones were synthesized from the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid and 2-thiobarbituric acid. These compounds have been studied for their structural properties using various analytical methods (Ahmed et al., 2012).
Therapeutic Applications
- CCR8 antagonists derived from 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives have been claimed to be useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Immunomodulatory Effects
- The structure-activity studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists showed immunomodulatory effect, suggesting these compounds as promising leads for peripheral GABAAR inhibition, with potential implications in immunomodulation (Bavo et al., 2021).
Synthetic Methodologies
- Microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles has been reported, highlighting the importance of novel synthetic approaches for the efficient generation of these complex heterocyclic systems (Macleod et al., 2006).
Photophysical Studies and Solvatochromic Analysis
- Synthesis, photophysical studies, solvatochromic analysis, and TDDFT calculations of diazaspiro compounds have been conducted to understand their photophysical behavior, which is crucial for developing applications in materials science and as probes in biological systems (Aggarwal & Khurana, 2015).
Propriétés
IUPAC Name |
9-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,25)10-8-15-4-6-16(7-5-15)17(23)22-12-3-9-20(11-13-22)14-21-18(24)26-20/h4-7,25H,3,8-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQQHXYEFLLOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCC3(CC2)CNC(=O)O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(3-Hydroxy-3-methylbutyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)
![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)
![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)
![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)

![{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5507099.png)
![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5507111.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5507113.png)
![(1S*,5R*)-3-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5507118.png)

![5-(2-hydroxyethyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5507134.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide](/img/structure/B5507139.png)
![7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5507147.png)
![4-(3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5507157.png)